

DL-Homocysteine structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DL-Homocysteine

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An In-depth Technical Guide to **DL-Homocysteine**: Structure, Properties, and Metabolism

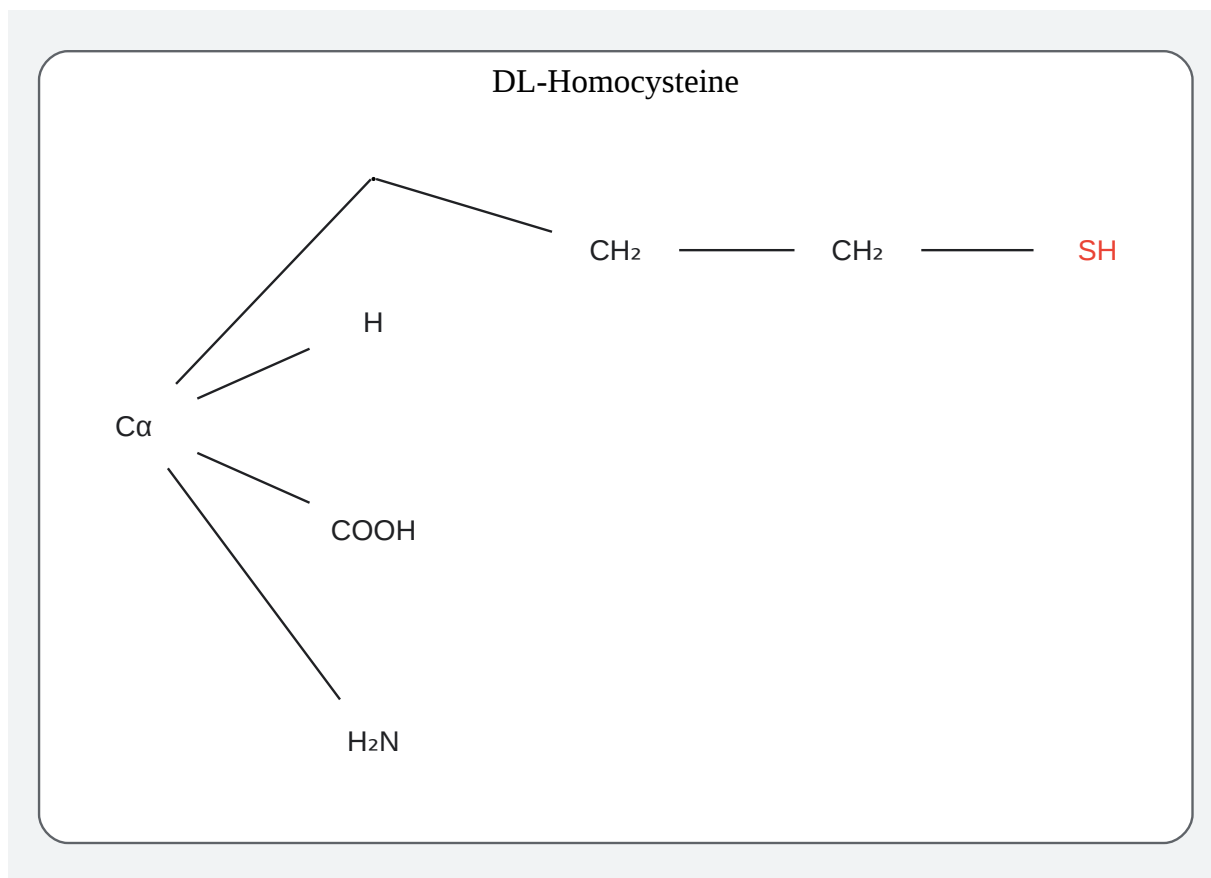
Introduction

DL-Homocysteine is the racemic mixture of homocysteine, a non-proteinogenic α -amino acid that serves as a critical intermediate in the metabolism of methionine.[1] Unlike proteinogenic amino acids, homocysteine is not incorporated into proteins during translation.[1] It is a homologue of the amino acid cysteine, distinguished by an additional methylene bridge in its structure.[2] The accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as a risk factor for various pathologies, including cardiovascular disease and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and common experimental protocols related to **DL-Homocysteine** for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

DL-Homocysteine is a sulfur-containing amino acid.[5] Its structure consists of a central alpha-carbon atom bonded to an amino group ($-NH_2$), a carboxyl group ($-COOH$), a hydrogen atom, and a side chain containing a thiol group ($-SH$). The presence of the chiral alpha-carbon results in two stereoisomers: D-Homocysteine and L-Homocysteine. **DL-Homocysteine** is a mixture of these two forms.

The IUPAC name for homocysteine is 2-amino-4-sulfanylbutanoic acid.[5]



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Caption: 2D structure of Homocysteine.

Physicochemical Properties

The key physicochemical properties of **DL-Homocysteine** are summarized in the table below.

Property	Value	References
Chemical Formula	C ₄ H ₉ NO ₂ S	[2] [5] [6] [7] [8]
Molecular Weight	135.19 g/mol	[5] [6]
IUPAC Name	2-amino-4-sulfanylbutoanoic acid	[5]
CAS Number	454-29-5	[5] [6] [7] [9]
Appearance	White to off-white crystalline powder	[2] [8] [9]
Melting Point	232-233 °C (decomposes)	[2] [8] [9]
Solubility	Soluble in water	[2]
SMILES	<chem>C(CS)C(C(=O)O)N</chem>	[8]
InChI Key	FFFHZYDWPBMWHY-UHFFFAOYSA-N	[5] [9]

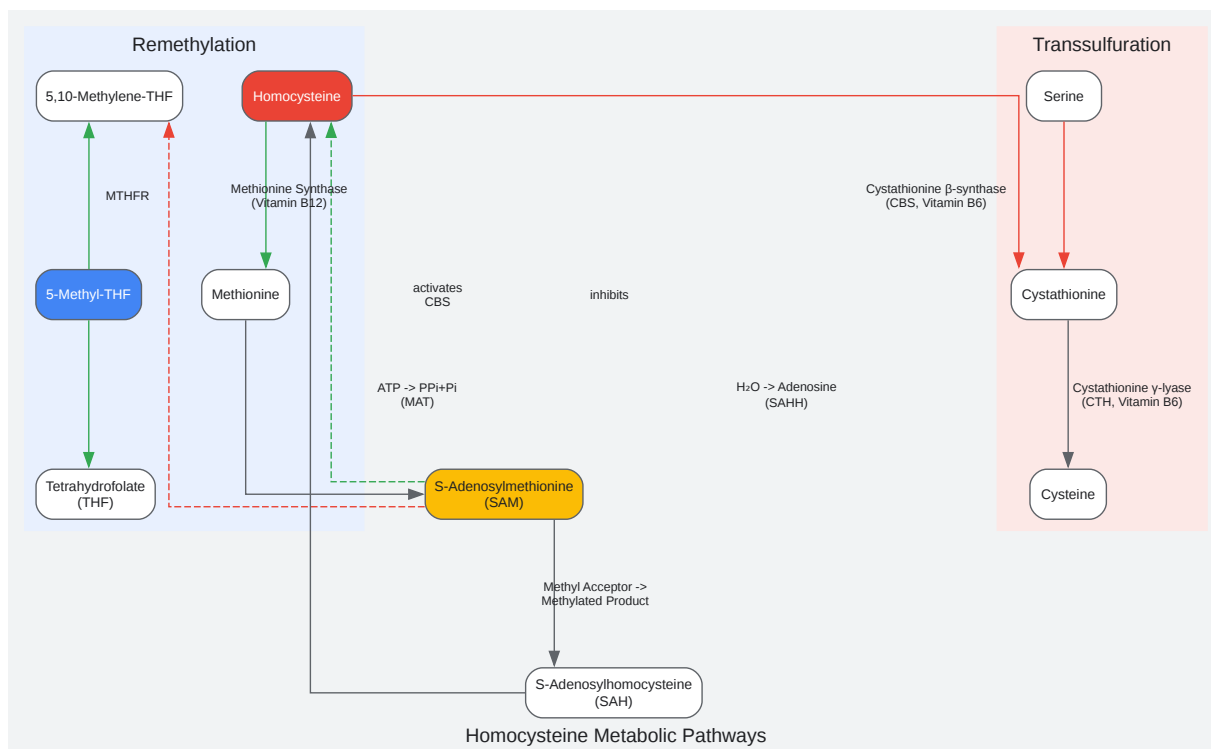
Metabolic Pathways of Homocysteine

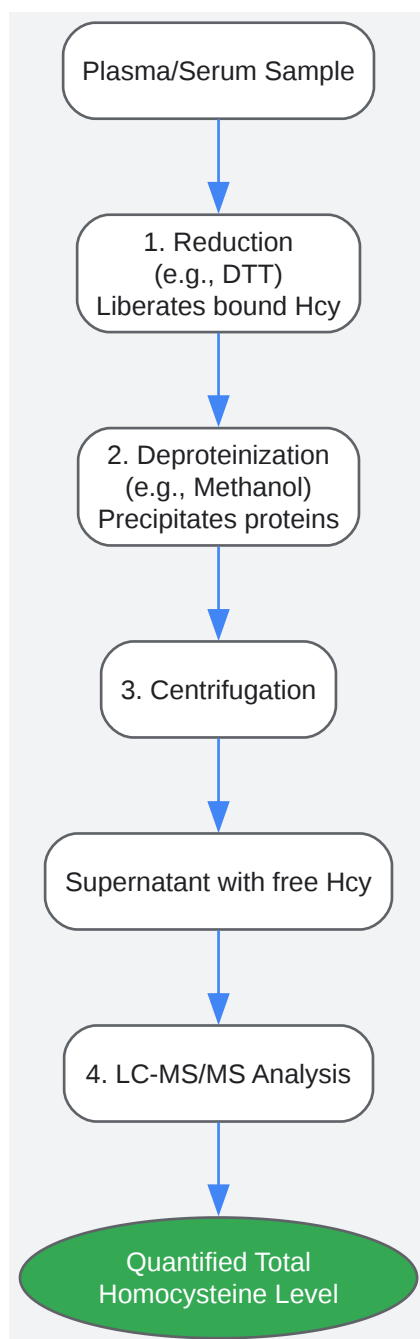
Homocysteine occupies a central branch-point in sulfur-containing amino acid metabolism.[\[1\]](#) [\[3\]](#) It is derived from the demethylation of methionine.[\[2\]](#) The metabolic fate of homocysteine is primarily directed into two major pathways: remethylation and transsulfuration.[\[1\]](#)[\[3\]](#)[\[10\]](#) The balance between these pathways is crucial for maintaining cellular homeostasis.

- **Remethylation Pathway:** In this pathway, homocysteine is recycled back to methionine. This process is catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor.[\[11\]](#)[\[12\]](#) The methyl group is donated by 5-methyltetrahydrofolate (a derivative of folate, vitamin B9), which is then converted to tetrahydrofolate.[\[11\]](#)[\[12\]](#)
- **Transsulfuration Pathway:** This pathway leads to the irreversible catabolism of homocysteine to cysteine.[\[1\]](#) It involves two key vitamin B6-dependent enzymes:
 - **Cystathionine β-synthase (CBS):** Catalyzes the condensation of homocysteine and serine to form cystathionine.[\[1\]](#)

- Cystathionine γ -lyase (CTH): Hydrolyzes cystathionine to produce cysteine, α -ketobutyrate, and ammonia.[1]

The regulation of these pathways is tightly controlled by S-adenosylmethionine (SAM), which acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR) in the remethylation pathway and an activator of CBS in the transsulfuration pathway.[3]





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- To cite this document: BenchChem. [DL-Homocysteine structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555025#dl-homocysteine-structure-and-chemical-formula]

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